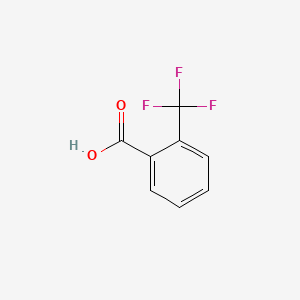

2-(Trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJYBGLCHWYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870537 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-97-6, 137938-95-5 | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, trifluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 433-97-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Trifluoromethyl)benzoic acid CAS number 433-97-6 properties

An In-Depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid (CAS 433-97-6) for Researchers and Drug Development Professionals

Introduction

This compound, identified by CAS Number 433-97-6, is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a benzoic acid scaffold with a trifluoromethyl (-CF3) group at the ortho-position, imparts unique electronic and steric properties that are highly valued in the design of bioactive molecules.[2] The presence of the -CF3 group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of parent compounds, often leading to improved pharmacokinetic profiles and biological efficacy.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile building block, tailored for professionals in research and drug development.

Core Physicochemical and Molecular Properties

This compound typically appears as a white to off-white or slightly yellow crystalline solid at room temperature.[1][2][4] The strategic placement of the trifluoromethyl group ortho to the carboxylic acid function influences its acidity and conformational preferences.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 433-97-6 | [5][6][7] |

| Molecular Formula | C₈H₅F₃O₂ | [5][8][9] |

| Molecular Weight | 190.12 g/mol | [5][7][9] |

| Melting Point | 107-112 °C | [2][5][6][8][10] |

| Boiling Point | ~247 °C at 753 mmHg | [5][7][10] |

| Appearance | White to slightly yellow crystalline powder | [1][2][4] |

| Solubility | Poorly soluble in water (4.8 g/L at 25°C)[1][11]; More soluble in organic solvents like DMSO and ethyl acetate.[4] | [1][4][11] |

| pKa | 3.20 ± 0.36 (Predicted) | [1][11] |

| Density | ~1.4 g/cm³ | [8] |

Molecular Structure and Computational Data

The structural arrangement of this compound is foundational to its chemical behavior. The carboxyl group is tilted with respect to the aromatic ring's plane.[12] In its crystalline state, it forms O—H⋯O hydrogen-bonded dimers.[12]

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| IUPAC Name | This compound | [5][13] |

| InChI Key | FBRJYBGLCHWYOE-UHFFFAOYSA-N | [5][10] |

| SMILES | O=C(O)c1ccccc1C(F)(F)F | [10][14] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [1][5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 37.3 Ų | [1][5] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While raw spectra are instrument-dependent, the expected features are well-characterized.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic region will display a complex multiplet pattern due to the coupling between the four protons on the benzene ring. The acidic proton will appear as a broad singlet, typically downfield, and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the eight carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the six aromatic carbons.

-

¹⁹F NMR Spectroscopy: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid dimer (typically around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns, such as the loss of -OH and -COOH groups.

Synthesis Methodologies

The synthesis of this compound is well-established, with several routes available depending on the starting materials and desired scale. A common industrial approach involves the fluorination and subsequent hydrolysis/oxidation of an appropriate precursor.

Protocol 1: Synthesis from 2-Trichloromethyl Precursors

A robust method involves a two-step process starting from 2-trichloromethyl benzoyl chloride.[15] This pathway is advantageous for large-scale production due to the availability of the starting materials.

Step 1: Fluorination 2-Trichloromethyl benzoyl chloride is reacted with anhydrous hydrogen fluoride (HF) in the presence of a catalyst. This step substitutes the chlorine atoms with fluorine to yield 2-(trifluoromethyl)benzoyl chloride.

Step 2: Hydrolysis and Oxidation The resulting 2-(trifluoromethyl)benzoyl chloride is then subjected to hydrolysis and oxidation, often using nitric acid, to convert the benzoyl chloride group into a carboxylic acid, yielding the final product, this compound.[15][16]

Caption: Synthesis workflow from a trichloromethyl precursor.

Protocol 2: Grignard Reaction Route

An alternative laboratory-scale synthesis involves the use of a Grignard reagent.[1]

Step 1: Grignard Reagent Formation 2-Chlorobenzotrifluoride is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2-(trifluoromethyl)phenylmagnesium chloride.

Step 2: Carboxylation The Grignard reagent is then carboxylated by reacting it with solid carbon dioxide (dry ice).

Step 3: Acidic Workup An acidic workup protonates the carboxylate salt to yield this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for introducing the 2-(trifluoromethyl)phenyl moiety into more complex molecular architectures.[2]

Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a "super-substituent" in medicinal chemistry, known for enhancing key drug-like properties.[3] It can improve metabolic stability by blocking sites prone to oxidative degradation and increase lipophilicity, which can aid in cell membrane permeability.[3][17] this compound serves as a critical building block for synthesizing a range of therapeutic agents, including enzyme inhibitors and receptor modulators.[3][17] Its derivatives have been investigated in the development of novel treatments for various diseases.[18]

Caption: Role of the building block in drug discovery.

Agrochemical Synthesis

This compound is an essential intermediate in the agrochemical industry.[2] Most notably, it is a key precursor for the synthesis of Fluopyram, a broad-spectrum fungicide used to protect a wide variety of crops, including fruits and vegetables, from disease.[2][15][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [5][19][20][21][22] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5][19][20][21][22] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][19][20][21][22] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to standards like EN166 (EU) or NIOSH (US).[19][20]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[19] Wear a lab coat or other impervious clothing.[20]

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood.[20][21] If dust is generated, a NIOSH-approved N95 dust mask or equivalent is recommended.[22]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[20]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20][23]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[20][21]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[19][20][23]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[20][21][23]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20][21]

Conclusion

This compound is a cornerstone intermediate whose strategic importance in pharmaceutical and agrochemical development cannot be overstated. Its unique combination of a carboxylic acid handle and the powerfully influential trifluoromethyl group provides chemists with a reliable tool for molecular design. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in creating next-generation chemical innovations.

References

-

Solubility of Things. This compound. [Link]

-

Chemsrc. This compound | CAS#:433-97-6. [Link]

-

Australia Pacific LNG. This compound Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Pharmaceutical Development. [Link]

-

Cheméo. «alpha»,«alpha»,«alpha»-Trifluoro-o-toluic acid (CAS 433-97-6). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity of this compound: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

PubChem. This compound. [Link]

-

NIH National Center for Biotechnology Information. This compound. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 433-97-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. CAS 433-97-6 | 2821-3-02 | MDL MFCD00002476 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | CAS#:433-97-6 | Chemsrc [chemsrc.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Sìona this compoundï¼CAS# 433-97-6) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 12. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. «alpha»,«alpha»,«alpha»-Trifluoro-o-toluic acid (CAS 433-97-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 16. guidechem.com [guidechem.com]

- 17. nbinno.com [nbinno.com]

- 18. a2bchem.com [a2bchem.com]

- 19. aplng.com.au [aplng.com.au]

- 20. aksci.com [aksci.com]

- 21. This compound - Safety Data Sheet [chemicalbook.com]

- 22. This compound 98 433-97-6 [sigmaaldrich.com]

- 23. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzoic acid, a key organofluorine compound utilized extensively in the pharmaceutical and agrochemical industries. We will delve into its fundamental physical and chemical properties, explore its synthesis and reactivity, and discuss its significant applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical building block.

Introduction and Significance

This compound, also known as α,α,α-Trifluoro-o-toluic acid or 2-Carboxybenzotrifluoride, is an aromatic carboxylic acid distinguished by the presence of a trifluoromethyl (-CF3) group at the ortho position to the carboxyl group on the benzene ring.[1][2] This substitution pattern imparts unique electronic and steric properties to the molecule, significantly influencing its reactivity and biological activity.[2] The trifluoromethyl group is a well-known bioisostere for a chlorine atom and its incorporation into organic molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals like the fungicide Fluopyram.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, processing, and reactivity in synthetic applications.

Physical Properties

At room temperature, this compound exists as a white to off-white or beige crystalline solid.[2][4][5] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White to off-white/beige crystalline powder | [2][4][5] |

| Melting Point | 107-112 °C | [2][5] |

| Boiling Point | 247-248 °C | [2][5] |

| Water Solubility | 4.8 g/L (at 25 °C) | [4] |

| pKa | 3.20 ± 0.36 (Predicted) | [4] |

Structural and Crystal Properties

The molecular structure of this compound features a benzene ring substituted with a carboxylic acid group and a trifluoromethyl group at adjacent positions.[4] X-ray diffraction studies have revealed that in the solid state, the carboxylic acid group is tilted with respect to the plane of the aromatic ring by approximately 16.8°.[6] The molecules form centrosymmetric dimers in the crystal structure through O—H⋯O hydrogen bonding between the carboxylic acid groups of two molecules.[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the acidic carboxyl group.

Acidity

The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). The predicted pKa of 3.20 indicates that it is a moderately strong organic acid.[4] This enhanced acidity is a critical factor in its reactivity and its interactions in biological systems. The solubility of this compound can be influenced by pH, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group.[7]

Reactivity of the Carboxyl Group

The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its corresponding acyl chloride, which is a versatile intermediate for introducing the 2-(trifluoromethyl)benzoyl group into other molecules. It is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates through N,N'-dicyclohexylcarbodiimide (DCC) coupling.[8]

Influence of the Trifluoromethyl Group

The trifluoromethyl group is highly stable and generally unreactive under common synthetic conditions.[3] Its primary influence is electronic, withdrawing electron density from the aromatic ring and making it less susceptible to electrophilic aromatic substitution.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the scale and available starting materials.

Caption: Figure 1. Common synthetic routes to this compound.

One common laboratory and industrial preparation involves the oxidation of 2-(trifluoromethyl)toluene using strong oxidizing agents like potassium permanganate or chromic acid.[4] Another accessible route is the hydrolysis of 2-(trifluoromethyl)benzonitrile under either acidic or basic conditions.[4] For larger-scale industrial production, palladium-catalyzed carbonylation of 2-bromobenzotrifluoride is often employed.[4] Other patented methods include the fluorination of 2-trichloromethyl benzal chloride followed by hydrolysis and oxidation.[9]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A broad peak is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration appears around 1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions in the 1100-1350 cm⁻¹ region.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum shows signals corresponding to the aromatic protons. Due to the substitution pattern, these protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.2 ppm). The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (δ ~165-170 ppm), the aromatic carbons, and the carbon of the trifluoromethyl group (which will appear as a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: The fluorine NMR spectrum provides a definitive signal for the trifluoromethyl group, typically appearing as a singlet.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns.[1]

Applications in Research and Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in medicinal chemistry and agrochemical synthesis.

Pharmaceutical Intermediate

The incorporation of fluorine-containing groups is a widely used strategy in drug design to improve a compound's metabolic stability, bioavailability, and binding affinity.[2][3] this compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[4] It has been utilized in the development of compounds targeting a range of therapeutic areas.[11][12]

Agrochemical Synthesis

In the agrochemical industry, this compound is a vital intermediate for the production of pesticides.[12] A prominent example is its use in the synthesis of Fluopyram, a broad-spectrum fungicide.[2]

Experimental Protocols

Protocol for Determination of pKa via Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Methanol (or other suitable co-solvent for initial dissolution)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Accurately weigh approximately 0.19 g (1 mmol) of this compound and transfer it to a 100 mL beaker.

-

Add a minimal amount of methanol to dissolve the solid, then add deionized water to bring the total volume to approximately 50 mL.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin titrating by adding small increments (e.g., 0.5 mL) of the NaOH solution, stirring continuously.

-

After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.

-

Continue the titration, reducing the increment size (e.g., to 0.1 mL) as you approach the equivalence point (indicated by a rapid change in pH).

-

Continue adding titrant well past the equivalence point.

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

Safety and Handling

This compound is classified as an irritant.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][13]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[5][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] A dust mask (N95) is recommended when handling the powder.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[13][14] If on skin, wash with plenty of soap and water.[13][14] If inhaled, move the person to fresh air.[13][14] Seek medical attention if irritation persists.[14]

Conclusion

This compound is a compound of significant industrial and research importance. Its unique combination of a carboxylic acid and a trifluoromethyl group on an aromatic ring provides a valuable platform for the synthesis of complex molecules with enhanced biological activity. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and safe utilization in the development of new pharmaceuticals and agrochemicals.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Betz, R., & Gerber, T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2307. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of this compound: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Australia Pacific LNG. (2016). This compound - Safety Data Sheet. Retrieved from [Link]

-

Digital Journal. (2025). This compound Decoded: Comprehensive Analysis and Forecasts 2025-2033. Retrieved from [Link]

- Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Supporting Information. (n.d.). 3-(trifluoromethyl)benzoic acid (16). Retrieved from [Link]

-

IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

Sources

- 1. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ossila.com [ossila.com]

- 12. datainsightsmarket.com [datainsightsmarket.com]

- 13. aplng.com.au [aplng.com.au]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of innovation and efficacy. 2-(Trifluoromethyl)benzoic acid, a versatile building block, is increasingly integral to the synthesis of novel molecules due to the unique properties conferred by its trifluoromethyl group.[1] This guide, prepared for the discerning scientific professional, moves beyond rudimentary descriptions to provide a comprehensive technical overview of the solubility of this compound in a range of organic solvents. By elucidating the underlying physicochemical principles and providing robust experimental methodologies, this document aims to empower researchers to make informed decisions in their experimental designs, formulation strategies, and synthetic pathways.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound (C₈H₅F₃O₂) is a white crystalline solid at room temperature.[1][2] Its key physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 190.12 g/mol | [1][3] |

| Melting Point | 107-112 °C | [1][4][5] |

| Boiling Point | ~247 °C at 753 mmHg | [5] |

| pKa | 3.20 ± 0.36 (Predicted) | [6] |

| Water Solubility | 4.8 g/L (at 25 °C) | [6] |

| Crystal Structure | Monoclinic, P2/c | [7] |

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group ortho to the carboxylic acid moiety significantly influences the molecule's electronic and steric properties.[1] This substitution enhances the acidity of the carboxylic proton, as reflected in its predicted pKa, and increases the molecule's overall lipophilicity.[2] The crystal structure reveals that in the solid state, molecules of this compound form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[7] This strong intermolecular interaction in the solid state must be overcome by solvent-solute interactions for dissolution to occur.

Solubility in Organic Solvents: A Quantitative Overview

While generally described as more soluble in organic solvents than in water, precise quantitative data for this compound is not extensively consolidated in publicly available literature.[2] However, based on the principle of "like dissolves like" and data for analogous compounds, a qualitative trend can be established. The solubility is expected to be highest in polar aprotic and polar protic solvents that can effectively solvate both the polar carboxylic acid group and the lipophilic trifluoromethyl-substituted aromatic ring.

Qualitative Solubility Trend:

Dimethyl Sulfoxide (DMSO) > Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene > Hexane[8][9]

It is imperative for researchers to experimentally determine the solubility in their specific solvent systems to ensure accuracy in their work. The following sections provide detailed protocols for such determinations.

Experimental Determination of Solubility: A Self-Validating Protocol

To ensure the scientific integrity of solubility data, a robust and reproducible experimental protocol is essential. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.[10][11]

The Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[10][12]

Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Detailed Protocol:

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with the solid phase was achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium for each solvent system.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, thus preventing precipitation or further dissolution. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. Filtration removes any remaining microscopic solid particles.

-

Quantification: Determine the concentration of this compound in the filtrate. For a non-volatile solute like this, the gravimetric method is highly accurate.

Caption: Workflow for Equilibrium Solubility Determination.

Gravimetric Analysis for Quantification

Principle: The mass of the solute in a known volume or mass of the saturated solution is determined by evaporating the solvent and weighing the non-volatile residue.[13][14][15]

Detailed Protocol:

-

Initial Weighing: Accurately weigh the vial containing the clear filtrate from the shake-flask method.

-

Solvent Evaporation: Place the vial in a fume hood and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of this compound to prevent sublimation.

-

Drying: Once the solvent is fully evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry the solid residue to a constant weight. This ensures all residual solvent is removed.

-

Final Weighing: After cooling the vial to room temperature in a desiccator, weigh it again.

-

Calculation: The difference between the final and initial vial weights gives the mass of the dissolved this compound. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound in an organic solvent is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The overarching principle is that the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Key Influencing Factors:

-

Polarity: The "like dissolves like" principle is a fundamental guide. Polar solvents will more effectively solvate the polar carboxylic acid group through dipole-dipole interactions and hydrogen bonding. Non-polar solvents will better accommodate the non-polar trifluoromethyl-substituted benzene ring through van der Waals forces.

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Solvents that are hydrogen bond acceptors (e.g., ethers, ketones, esters) or both donors and acceptors (e.g., alcohols) can form strong interactions, promoting solubility.

-

Acidity and pKa: The relatively low pKa of this compound indicates it is a moderately strong organic acid.[6] In basic organic solvents (e.g., pyridine), an acid-base reaction can occur, leading to the formation of a salt which is often much more soluble.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. This relationship can be described by the van 't Hoff equation. By measuring solubility at different temperatures, key thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of dissolution can be determined. A positive enthalpy of solution indicates that heat is absorbed during dissolution, and thus solubility will increase with temperature.

Caption: Factors Influencing Solubility.

Conclusion: A Framework for Practical Application

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in its fundamental physicochemical properties. While a definitive, exhaustive table of quantitative solubility data remains a gap in the current literature, this guide equips the researcher with the necessary knowledge and robust experimental protocols to confidently and accurately determine this crucial parameter. By understanding the interplay of factors such as polarity, hydrogen bonding, and temperature, and by employing the detailed shake-flask and gravimetric methodologies, scientists and developers can harness the full potential of this compound in their synthetic and formulation endeavors, thereby fostering innovation and advancing their respective fields.

References

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Acetoxy-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

University of Halabja. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Halabja. (n.d.). General Gravimetric Analysis Procedure. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) Properties. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Cheméo. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of this compound: Properties and Applications. Retrieved from [Link]

-

University of Halabja. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Trifluoromethylbenzoic acid, pentafluorophenyl ester. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

JBiochemTech. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzoic acid in (a) carbon dioxide and in (b) trifluoromethane at 318 and 328 K; the values are calculated with the PR-EoS. Retrieved from [Link]

-

Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). 2,5-Di(trifluoromethyl)benzoic acid, 5-tridecyl ester. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 433-97-6 [sigmaaldrich.com]

- 5. This compound CAS#: 433-97-6 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Trifluoromethyl)benzoic Acid

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool for delineating molecular architecture in the solution state. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of 2-(Trifluoromethyl)benzoic acid, a compound representative of the fluorinated scaffolds frequently encountered in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its structural impact essential.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but a cohesive, field-proven methodology for its interpretation, grounded in the fundamental principles of NMR.

Experimental Protocol: A Foundation of Trustworthy Data

The acquisition of high-quality, reproducible NMR data is predicated on a meticulously executed experimental protocol. The choices made during sample preparation and instrument setup are not arbitrary; they are deliberate steps to ensure spectral integrity and facilitate accurate interpretation.

Sample Preparation

A self-validating protocol for sample preparation is crucial for reliable NMR analysis. The following steps outline a robust procedure for preparing a sample of this compound for NMR spectroscopy.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity to prevent the introduction of extraneous signals that could complicate spectral analysis.

-

Solvent Selection: The choice of a deuterated solvent is paramount. For this compound, chloroform-d (CDCl₃) is a suitable option, as it readily dissolves the compound and its residual proton signal (at ~7.26 ppm) typically does not overlap with the aromatic signals of the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent choice, particularly for its ability to solubilize polar compounds and for observing the acidic proton of the carboxylic acid, which would appear at a characteristic downfield shift.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio within a reasonable acquisition time.[2]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Use a solvent containing TMS or add a small quantity to the sample.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters represent a standard starting point for acquiring high-quality 1D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard 30-degree or 45-degree pulse-acquire experiment (e.g., 'zg30' on Bruker systems) is recommended to ensure quantitative signal integration.[3][4]

-

Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient to encompass all proton signals.

-

Acquisition Time: An acquisition time of 3-4 seconds allows for adequate resolution of fine coupling patterns.[3]

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate signal integration.

-

Number of Scans: For a moderately concentrated sample, 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse-acquire experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to singlets for each unique carbon environment.[3]

-

Spectral Width: A spectral width of 0 to 220 ppm will cover the expected range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and carboxylic acid regions. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[5] Its chemical shift is sensitive to concentration and solvent.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The strongly electron-withdrawing trifluoromethyl group and the carboxylic acid group will deshield the adjacent protons.

Experimental ¹H NMR Data and Peak Assignments

The following table summarizes the experimental ¹H NMR data for this compound, acquired in CDCl₃.[6]

| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~12.17 | broad s | 1H | COOH |

| B | ~7.99 | d | 1H | H-6 |

| C | ~7.81 | d | 1H | H-3 |

| D | ~7.54-7.77 | m | 2H | H-4, H-5 |

Causality Behind Assignments:

-

COOH (A): The signal at ~12.17 ppm is a broad singlet, characteristic of an acidic carboxylic acid proton.[5]

-

H-6 (B): This proton is ortho to the carboxylic acid group, which is strongly deshielding. It appears as a doublet due to coupling with H-5.

-

H-3 (C): This proton is ortho to the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding. It appears as a doublet due to coupling with H-4.

-

H-4 and H-5 (D): These protons are meta to the substituents and their signals overlap, appearing as a multiplet in the range of 7.54-7.77 ppm.

Caption: Spin-spin coupling in the aromatic region of this compound.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The signals are influenced by the inductive and resonance effects of the substituents, as well as coupling to the fluorine atoms of the trifluoromethyl group.

Predicted ¹³C NMR Spectrum

-

Carboxylic Carbon (COOH): This carbon is expected to appear in the range of 165-185 ppm.[7]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the substituents (ipso-carbons) will be significantly affected. The trifluoromethyl group will cause the attached carbon (C-2) to appear as a quartet due to ¹JCF coupling. Other carbons may also show smaller couplings to the fluorine atoms (²JCF, ³JCF).[8]

-

Trifluoromethyl Carbon (CF₃): This carbon will be observed as a quartet due to one-bond coupling with the three fluorine atoms, typically in the aromatic region.[8]

Experimental ¹³C NMR Data and Peak Assignments

The following table presents the assigned ¹³C NMR data for this compound.[9]

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~167 | s | COOH |

| ~132 | s | C-4 |

| ~131.5 | s | C-6 |

| ~130.5 | s | C-5 |

| ~129 (q, ²JCF ≈ 32 Hz) | q | C-2 |

| ~127 (q, ³JCF ≈ 5 Hz) | q | C-3 |

| ~123.5 (q, ¹JCF ≈ 271 Hz) | q | CF₃ |

| ipso-C1 | s | C-1 (quaternary, often weak) |

Causality Behind Assignments:

-

COOH: The signal around 167 ppm is characteristic of a carboxylic acid carbon.[7]

-

CF₃: The quartet with a large coupling constant (~271 Hz) is unequivocally assigned to the trifluoromethyl carbon due to the one-bond C-F coupling.[8][10]

-

C-2: This ipso-carbon, directly attached to the CF₃ group, exhibits a quartet with a two-bond coupling constant of approximately 32 Hz.[8][10]

-

C-3: This carbon, ortho to the CF₃ group, shows a smaller quartet due to three-bond C-F coupling.[8][10]

-

C-1: The ipso-carbon attached to the carboxylic acid group is a quaternary carbon and is expected to have a weak signal.

-

C-4, C-5, C-6: These remaining aromatic carbons are assigned based on established substituent chemical shift effects.

Caption: Key ¹³C NMR chemical environments in this compound.

Conclusion: A Cohesive Structural Portrait

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a self-validating structural confirmation. The ¹H NMR spectrum clearly delineates the four distinct aromatic protons and the acidic proton, with their chemical shifts and coupling patterns being fully consistent with the ortho-disubstituted aromatic ring. The ¹³C NMR spectrum complements this by identifying all eight unique carbon environments, with the characteristic C-F coupling patterns providing unambiguous assignment of the trifluoromethyl group and its neighboring carbons. This in-depth guide illustrates a systematic approach to spectral interpretation, blending empirical data with a strong foundation in the principles of NMR spectroscopy, a methodology that is indispensable in the rigorous workflow of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. This compound(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound(433-97-6) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2-(Trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectral analysis of 2-(Trifluoromethyl)benzoic acid (C₈H₅F₃O₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed spectral interpretation of this important chemical intermediate. By elucidating the causal relationships between molecular structure and vibrational modes, this guide serves as an authoritative resource for the accurate identification and characterization of this compound.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid distinguished by the presence of a trifluoromethyl (-CF₃) group at the ortho position to the carboxyl (-COOH) group on the benzene ring.[1][2] This structural arrangement imparts unique electronic and steric properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl group, a bioisostere for other chemical moieties, can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, properties highly sought after in modern drug design.[1][2]

Given its role as a critical precursor, the unambiguous identification and quality control of this compound are paramount. FT-IR spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for this purpose. It operates on the principle that chemical bonds and functional groups within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, generating a unique spectral fingerprint.[3] This guide will dissect the FT-IR spectrum of this compound, providing a detailed roadmap for its interpretation.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The integrity of an FT-IR spectrum is fundamentally dependent on a meticulously executed experimental protocol. The following procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.

2.1. Instrumentation and Sample Preparation

-

Spectrometer: A modern FT-IR spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is recommended for routine analysis.

-

Sampling Technique: The Attenuated Total Reflectance (ATR) technique is the preferred method for solid samples like this compound.[4] ATR is advantageous as it requires minimal sample preparation, typically a few milligrams of the white crystalline powder, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra. The use of a diamond ATR crystal is advised due to its robustness and chemical inertness.

-

Alternative Technique (KBr Pellet): While ATR is preferred for its simplicity, the potassium bromide (KBr) pellet method is a classic alternative.[4] This involves grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent pellet. This method requires more skill to avoid moisture contamination and pellet imperfections.

2.2. Step-by-Step Data Acquisition Protocol (ATR-FTIR)

-

Background Spectrum Collection:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a solvent such as isopropanol and allow it to fully evaporate.

-

Collect a background spectrum (scan) of the empty ATR crystal. This is a critical step to ratio out the instrument's and ambient environment's (e.g., CO₂, water vapor) own infrared absorptions, thus ensuring that the final spectrum is solely that of the sample.

-

-

Sample Application:

-

Place a small amount of this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal surface, which is essential for achieving a strong, high-quality signal.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. The following parameters are recommended for a high signal-to-noise ratio:

-

Spectral Range: 4000–400 cm⁻¹[3]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans (co-added to improve the signal-to-noise ratio)

-

-

-

Data Processing:

-

The collected interferogram is automatically subjected to a Fourier transform by the instrument software to produce the final spectrum (Absorbance vs. Wavenumber).

-

If using the ATR technique, an ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

The logical flow of this experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for acquiring an FT-IR spectrum using the ATR technique.

In-Depth Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is rich with information, dominated by the characteristic vibrations of the carboxylic acid dimer, the trifluoromethyl group, and the ortho-substituted benzene ring.

Caption: Key functional groups and their associated vibrational modes in the molecule.

3.1. The Carboxylic Acid Signature (Hydrogen-Bonded Dimer)

In the solid state, carboxylic acids like this compound exist as hydrogen-bonded dimers.[5][6] This intermolecular interaction has a profound and diagnostically crucial effect on the spectrum.

-

O-H Stretching (ν O-H): A very broad and characteristic absorption band is observed in the region of 3300-2500 cm⁻¹ .[5][7][8] The immense broadening is a direct consequence of the strong hydrogen bonding.[3] This band is often "messy," superimposed on the sharper C-H stretching peaks.[5]

-

C=O Stretching (ν C=O): An intense, sharp absorption peak appears between 1710-1680 cm⁻¹ .[9] The conjugation with the aromatic ring and the hydrogen bonding both contribute to lowering this frequency from the typical value for a free carbonyl group (around 1760 cm⁻¹).[7][10]

-

Coupled C-O Stretching and O-H Bending: The spectrum exhibits vibrations arising from the coupling of C-O stretching and in-plane O-H bending. A significant band for the C-O stretch is typically found in the 1320-1210 cm⁻¹ region.[5][9] Another band related to the O-H in-plane bend can be seen around 1440-1395 cm⁻¹ .[5]

-

O-H Out-of-Plane Bending (γ O-H): A broad band of medium intensity near 950-900 cm⁻¹ is characteristic of the out-of-plane bend for the hydroxyl group in a carboxylic acid dimer.[5][11]

3.2. The Trifluoromethyl Group Signature

The strongly electronegative fluorine atoms give rise to intense absorption bands, making the -CF₃ group readily identifiable.

-

C-F Stretching (ν C-F): The spectrum is characterized by very strong and complex absorption bands in the 1200-1100 cm⁻¹ region.[12] These typically arise from the symmetric and asymmetric stretching modes of the C-F bonds. The vibrational modes of the CF₃ group can be strongly coupled to the benzene ring.[13][14][15]

-

C-CF₃ Stretching: A distinct band of strong intensity is expected near 1330-1320 cm⁻¹ , which is assigned to the stretching of the bond between the aromatic ring and the trifluoromethyl group.[16]

3.3. The Aromatic Ring Signature

The benzene ring provides its own set of characteristic peaks that confirm the aromatic nature of the compound and its substitution pattern.

-

Aromatic C-H Stretching (ν C-H): Sharp, medium-intensity peaks appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[11] These are often seen as small, sharp spikes on the shoulder of the broad O-H absorption band.[10]

-

Aromatic C=C Stretching (ν C=C): Several bands of variable intensity are observed in the 1625-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[11]

-

C-H Out-of-Plane Bending (γ C-H): The region below 900 cm⁻¹ contains bands related to the out-of-plane C-H bending. The specific positions of these bands are highly indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is often expected in the 770-735 cm⁻¹ range.

Summary of Key Spectral Features

The following table consolidates the expected FT-IR absorption bands for this compound, providing a quick reference for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300–2500 | Broad, Strong | O-H Stretch (in H-bonded dimer) | Carboxylic Acid (-COOH) |

| 3100–3000 | Sharp, Medium | C-H Stretch | Aromatic Ring |

| 1710–1680 | Strong, Sharp | C=O Stretch (conjugated) | Carboxylic Acid (-COOH) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C In-plane Stretches | Aromatic Ring |

| 1440-1395 | Medium | O-H In-plane Bend | Carboxylic Acid (-COOH) |

| 1330-1320 | Strong | C-CF₃ Stretch | Trifluoromethyl (-CF₃) |

| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |

| 1200–1100 | Very Strong | C-F Asymmetric & Symmetric Stretches | Trifluoromethyl (-CF₃) |

| 950–900 | Broad, Medium | O-H Out-of-plane Bend | Carboxylic Acid (-COOH) |

| 770-735 | Strong | C-H Out-of-plane Bend (Ortho-disubstitution) | Aromatic Ring |

Conclusion

The FT-IR spectrum of this compound is a composite of highly characteristic absorption bands that serve as a definitive fingerprint for its molecular structure. The dominant features include the exceptionally broad O-H stretch and sharp C=O stretch of the hydrogen-bonded carboxylic acid group, complemented by the intensely absorbing C-F stretching modes of the trifluoromethyl substituent. By understanding the origins of these vibrational modes, as detailed in this guide, researchers and scientists can confidently employ FT-IR spectroscopy for the rapid and reliable identification, quality assessment, and structural verification of this vital chemical compound.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of this compound: Properties and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 475-490. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Haszeldine, R. N., & Kidd, J. (1955). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 33(7), 1171-1180. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097. Retrieved from [Link]

-

ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

-

Fun, H. K., Jebas, S. R., & Raptopoulou, C. P. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2307. Retrieved from [Link]

-

PubMed. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. Retrieved from [Link]

-

PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-(trifluoromethyl)-, 2-propynyl ester. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Mass Spectrometry of 2-(Trifluoromethyl)benzoic Acid

This guide provides a detailed exploration of the mass spectrometric behavior of 2-(Trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights into its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will delve into the characteristic fragmentation patterns, the rationale behind analytical choices, and provide robust, validated protocols for its examination.

Introduction: The Analytical Significance of this compound

This compound (o-TFMBA) is a substituted aromatic carboxylic acid. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences its chemical properties and, consequently, its behavior within a mass spectrometer. Understanding its mass spectral characteristics is crucial for its unambiguous identification, quantification in complex matrices, and for shedding light on the metabolic fate of larger drug molecules containing this structural motif. This guide will provide the foundational knowledge for achieving these analytical goals.

Part 1: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound, EI-MS is particularly informative.

Expected Mass Spectrum and Fragmentation Analysis

Upon entering the ion source, the this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion radical, [M]•+. With a molecular weight of 190.12 g/mol , the molecular ion is observed at a mass-to-charge ratio (m/z) of 190.[1]

The high internal energy of this molecular ion causes it to undergo a series of characteristic fragmentation reactions. The resulting mass spectrum is a unique pattern of fragment ions that allows for confident identification.

Table 1: Key EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Rationale for Formation |

| 190 | [C₈H₅F₃O₂]•⁺ | - | Molecular Ion ([M]•⁺)[1] |

| 173 | [C₇H₄F₃O]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation pathway for aromatic acids.[1] |

| 145 | [C₇H₄F₃]⁺ | CO | Subsequent loss of carbon monoxide from the m/z 173 fragment. This is a very stable acylium-type ion.[1] |

| 125 | [C₆H₄F₂]⁺ | HF | Loss of hydrogen fluoride from the m/z 145 fragment. |

| 95 | [C₆H₄F]⁺ | CF₂ | Loss of difluorocarbene from the m/z 145 fragment. |

The base peak in the EI spectrum is typically observed at m/z 173 , corresponding to the loss of the hydroxyl radical. This indicates the high stability of the resulting acylium ion. The molecular ion at m/z 190 is also expected to be of significant abundance, confirming the molecular weight of the compound.[1]

Fragmentation Pathway (EI-MS)

The fragmentation of this compound in EI-MS can be visualized as a cascade of reactions originating from the molecular ion. The electron-withdrawing nature of the trifluoromethyl group influences the stability of the fragment ions.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-EI-MS Analysis

Gas Chromatography (GC) is the ideal separation technique to couple with EI-MS for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

GC Conditions:

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. For this compound, ESI is typically performed in negative ion mode due to the acidic nature of the carboxylic acid group.

Expected Mass Spectrum and Fragmentation Analysis

In negative ion mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻. For this compound, this corresponds to an m/z of 189 . This ion is generally stable and will be the base peak in the full scan mass spectrum.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can be performed to induce fragmentation and gain further structural information. The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.

Table 2: Key ESI-MS/MS Fragments for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Rationale for Formation |

| 189 | 145 | CO₂ (44 Da) | Decarboxylation of the deprotonated molecular ion. This is a characteristic fragmentation for carboxylic acids in negative ion mode ESI-MS/MS.[2][3] |

Fragmentation Pathway (ESI-MS/MS)

The fragmentation in negative ion mode ESI-MS/MS is a direct and predictable process for this class of compounds.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-ESI-MS Analysis

Liquid Chromatography (LC) is the separation method of choice for ESI-MS. A reversed-phase separation is ideal for this compound.

-

Sample Preparation:

-

Dissolve the sample in a 50:50 mixture of methanol:water or acetonitrile:water to a stock concentration of 1 mg/mL.[4]

-

Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.[4]

-

Ensure the final sample is free of non-volatile salts and buffers, as these can cause ion suppression.[4]

-

If necessary, use solid-phase extraction (SPE) for sample cleanup from complex matrices.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-